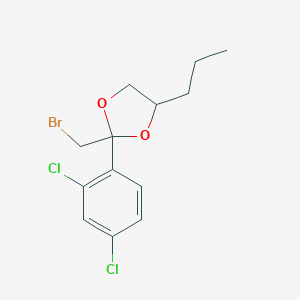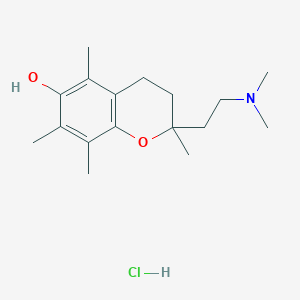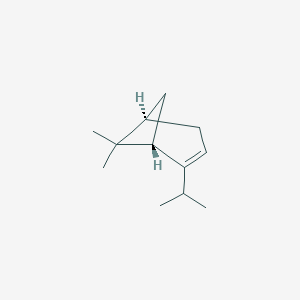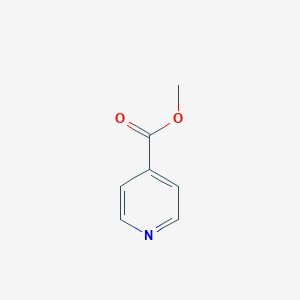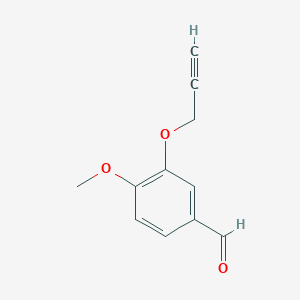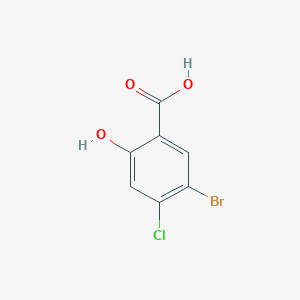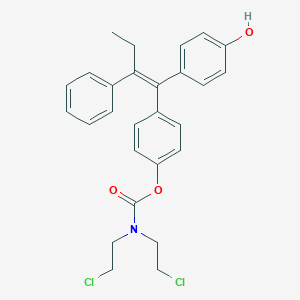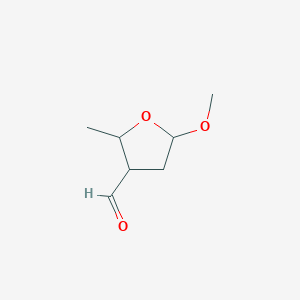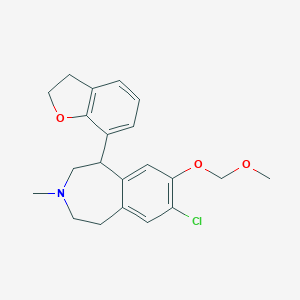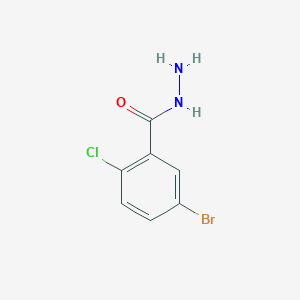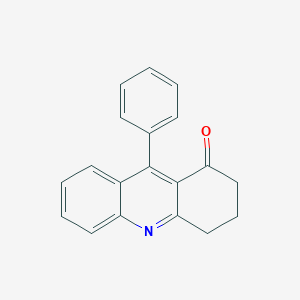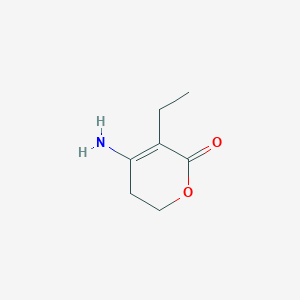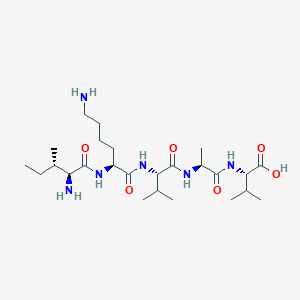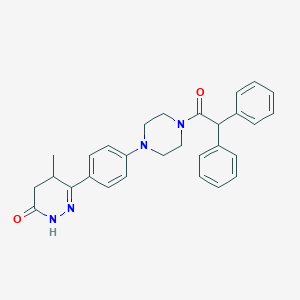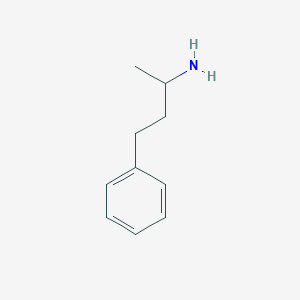
1-Methyl-3-phenylpropylamine
Descripción general
Descripción
1-Methyl-3-phenylpropylamine is a clear colorless liquid . It is also known as ®-4-Phenyl-2-butane and is used for the study of preparation and biological activity of dipeptide nitriles as reversible and potent cathepsin S inhibitors .
Synthesis Analysis
The synthesis of 1-Methyl-3-phenylpropylamine involves a two-step reaction route. The first step involves subjecting cellulose nanocrystals (CNCs) to a 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)-mediated oxidation . The second step is an amidation reaction carried out in an aqueous medium under mild conditions and in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)/N-hydroxysuccinimide (NHS) as a catalyst .Molecular Structure Analysis
The molecular formula of 1-Methyl-3-phenylpropylamine is C10H15N . The linear formula is C6H5CH2CH2CH(NH2)CH3 .Chemical Reactions Analysis
The grafting of 1-Methyl-3-phenylpropylamine on cellulose nanocrystals (CNCs) via a two-step reaction route was investigated and compared with physico-chemical surface adsorption . The first step involved subjecting CNCs to a 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)-mediated oxidation .Physical And Chemical Properties Analysis
1-Methyl-3-phenylpropylamine is a colorless to pale yellowish liquid . It has a refractive index of 1.514 (lit.) and a density of 0.922 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Nanocomposite Fabrication
Scientific Field
Material Science and Nanotechnology
Application Summary
1-M-3-PP is used in the modification of cellulose nanocrystals (CNCs) to enhance their dispersion and colloidal stabilization in organic solvents. This modification facilitates the preparation of nanocomposites.
Methods of Application
The process involves a two-step reaction route:
Results
The degree of substitution of grafted molecules on CNCs is found to be close to 0.05, which is sufficient to improve the modified CNCs’ properties for nanocomposite preparation .
Barrier Material Development
Scientific Field
Polymer Science and Engineering
Application Summary
1-M-3-PP grafted CNCs can be applied in barrier materials where the sorption of aromatic molecules is beneficial.
Methods of Application
Similar to the nanocomposite fabrication, the CNCs are first oxidized and then amidated with 1-M-3-PP to attach aromatic molecules.
Results
The modified CNCs exhibit enhanced properties suitable for barrier materials that require the sorption of aromatic compounds .
Catalyst in Organic Reactions
Application Summary
1-M-3-PP can act as a catalyst or intermediate in various organic reactions, such as the synthesis of chiral amines, which are valuable in pharmaceuticals.
Methods of Application
The compound is used in catalytic amounts to influence reaction pathways, often under controlled temperatures and pressures to optimize yields.
Results
The presence of 1-M-3-PP can lead to higher selectivity and yield of the desired chiral amines, although specific data would depend on the reaction conditions .
Precursor in Polymer Synthesis
Scientific Field
Polymer Chemistry
Application Summary
1-M-3-PP serves as a monomer or precursor in the synthesis of functional polymers with potential applications in coatings, adhesives, and elastomers.
Methods of Application
It is polymerized or copolymerized with other monomers using techniques like free radical polymerization or condensation polymerization.
Results
The resulting polymers exhibit properties such as improved adhesion, flexibility, and chemical resistance, tailored to specific industrial needs .
Chemical Sensing
Application Summary
1-M-3-PP can be incorporated into chemical sensors for the detection of specific analytes due to its reactive amine group.
Methods of Application
The compound is immobilized on a sensor surface, where it reacts with the target analyte, causing a detectable change in the sensor’s signal.
Results
Such sensors can offer high sensitivity and selectivity for the analytes of interest, with potential for use in environmental monitoring and diagnostics .
Neurochemical Research
Scientific Field
Neuroscience
Application Summary
1-M-3-PP may be used in neurochemical studies to understand neurotransmitter pathways and receptor interactions.
Methods of Application
The compound is used in in vitro assays or animal models to study its effects on neurotransmitter systems, often involving techniques like microdialysis or electrophysiology.
Results
Research findings can provide insights into the role of phenylpropylamine derivatives in neurological processes and potential therapeutic targets .
Liquid Crystals
Scientific Field
Material Science
Application Summary
1-M-3-PP can be a component in the synthesis of liquid crystals, which are used in displays and other optical devices.
Methods of Application
The compound is chemically modified to form mesogenic groups that exhibit liquid crystalline phases under certain conditions.
Results
The synthesized liquid crystals can display unique electro-optical properties suitable for use in LCDs and other advanced display technologies .
Agrochemical Research
Scientific Field
Agricultural Chemistry
Application Summary
1-M-3-PP might be explored for its use in the development of new agrochemicals, such as pesticides or growth regulators.
Methods of Application
The compound is tested for its biological activity against various agricultural pests or its effect on plant growth and development.
Results
Potential outcomes could include the discovery of new compounds that effectively control pests or enhance crop yields, contributing to sustainable agriculture practices .
Safety And Hazards
Direcciones Futuras
The grafting of 1-Methyl-3-phenylpropylamine on cellulose nanocrystals (CNCs) can find applications in barrier materials in which the sorption of aromatic molecules can be very useful . This low amount is sufficient to enhance the modified CNC dispersion and their colloidal stabilization in organic solvents, allowing the preparation of nanocomposites .
Propiedades
IUPAC Name |
4-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIGDEWBNQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73839-93-7 (hydrochloride) | |
| Record name | 3-Amino-1-phenylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60871334 | |
| Record name | 4-Phenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenylpropylamine | |
CAS RN |
22374-89-6, 22148-77-2 | |
| Record name | 1-Methyl-3-phenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22374-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-phenylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-phenylpropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-phenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-methyl-3-phenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLBUTAN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326655W66Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



